molecular formula C23H25N5O4S B2694753 (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 898349-75-2

(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No. B2694753
CAS RN: 898349-75-2
M. Wt: 467.54
InChI Key: BNSKMLUGUHNMRP-UHFFFAOYSA-N
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Description

(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C23H25N5O4S and its molecular weight is 467.54. The purity is usually 95%.
BenchChem offers high-quality (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Drug Discovery

The unique structure of this compound makes it an attractive candidate for drug development. Researchers have explored its potential as a scaffold for novel pharmaceutical agents. Some notable examples include anticonvulsant drugs like Rufinamide, broad-spectrum cephalosporin antibiotics (e.g., cefatrizine), anticancer agents, and β-lactam antibiotics (e.g., tazobactam) .

Organic Synthesis

The compound’s robust chemical stability and aromatic character have led to its use in organic synthesis. It serves as a versatile building block for constructing more complex molecules. Researchers have employed it in diverse synthetic pathways, including click chemistry approaches .

properties

IUPAC Name

[4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(3-methoxyphenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4S/c1-3-18-24-23-28(25-18)22(30)20(33-23)19(15-6-4-7-16(14-15)31-2)26-9-11-27(12-10-26)21(29)17-8-5-13-32-17/h4-8,13-14,19,30H,3,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSKMLUGUHNMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)C(=O)C5=CC=CO5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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